3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and a fluorophenyl group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyrazolone compound. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biology: It is used in studies exploring enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Industry: It is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 3-amino-4-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 3-amino-4-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
Compared to similar compounds, 3-amino-4-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one stands out due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
3-amino-4-(4-fluorophenyl)-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4,7H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQIDKWXQACRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=NNC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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